molecular formula C22H22FN3O2S B11257799 N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B11257799
M. Wt: 411.5 g/mol
InChI Key: CLCGONDCXNGAEF-UHFFFAOYSA-N
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Description

N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

InChI

InChI=1S/C22H22FN3O2S/c1-13-4-9-18(12-14(13)2)26-21(28)20(27)24-11-10-19-15(3)25-22(29-19)16-5-7-17(23)8-6-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)

InChI Key

CLCGONDCXNGAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common method includes the Hantzsch thiazole synthesis, where precursors such as 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under specific conditions to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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